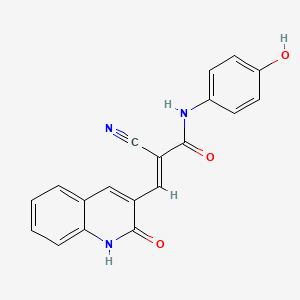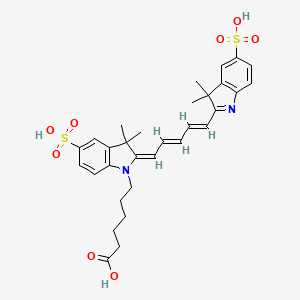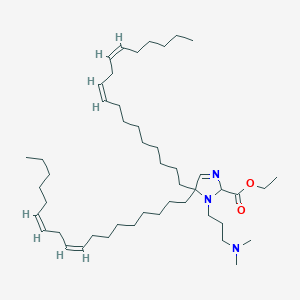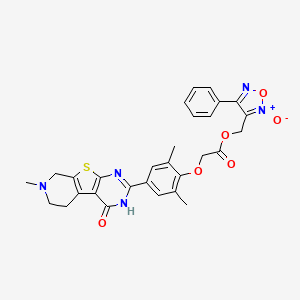
(E)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AJH-836 is a synthetic diacylglycerol-lactone compound known for its ability to activate Munc13-1 and protein kinase C epsilon and alpha. It has a dissociation constant of 4.5 nanomolar for protein kinase C alpha. AJH-836 facilitates the translocation of Munc13-1 from the cytoplasm to the plasma membrane and is primarily used in neurodegenerative disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions
AJH-836 is synthesized through a series of chemical reactions involving diacylglycerol-lactone as the core structure. The synthesis involves the selective binding of AJH-836 to novel protein kinase C isoforms, particularly protein kinase C delta and protein kinase C epsilon, relative to classical protein kinase C alpha and protein kinase C beta II . The synthetic route includes the use of [3H]phorbol 12,13-dibutyrate competition binding assays to ensure selectivity and efficacy .
Industrial Production Methods
The industrial production of AJH-836 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
AJH-836 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving AJH-836 include diacylglycerol, phorbol esters, and various binding assays. The conditions typically involve controlled temperatures and specific binding assays to ensure selectivity and efficacy .
Major Products Formed
The major products formed from the reactions involving AJH-836 include activated protein kinase C isoforms and translocated Munc13-1, which play crucial roles in cellular signaling and neurodegenerative disease research .
Scientific Research Applications
AJH-836 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:
Neurodegenerative Disease Research: AJH-836 is used to study the activation of Munc13-1 and protein kinase C isoforms, which are crucial in the development and progression of neurodegenerative diseases
Signal Transduction Studies: AJH-836 is used to investigate the mechanisms of signal transduction involving protein kinase C and Munc13-1, providing insights into cellular communication and regulation.
Mechanism of Action
AJH-836 exerts its effects by selectively binding to the C1 domain of novel protein kinase C isoforms, particularly protein kinase C delta and protein kinase C epsilon. This binding triggers the translocation of Munc13-1 from the cytoplasm to the plasma membrane, leading to the activation of protein kinase C isoforms. The activation of these isoforms results in various cellular responses, including cytoskeletal reorganization and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
Phorbol 12-myristate 13-acetate: A prototypical phorbol ester known for its ability to activate protein kinase C isoforms.
Diacylglycerol: A natural lipid second messenger that binds to the C1 domain of protein kinase C isoforms.
Uniqueness of AJH-836
AJH-836 is unique in its selective activation of novel protein kinase C isoforms, particularly protein kinase C delta and protein kinase C epsilon, without affecting classical protein kinase C isoforms. This selectivity makes it a valuable tool in studying the specific roles of these isoforms in cellular signaling and disease progression .
Properties
Molecular Formula |
C22H38O5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[(4E)-2-(hydroxymethyl)-4-[5-methyl-3-(2-methylpropyl)hexylidene]-5-oxooxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H38O5/c1-15(2)10-17(11-16(3)4)8-9-18-12-22(13-23,27-19(18)24)14-26-20(25)21(5,6)7/h9,15-17,23H,8,10-14H2,1-7H3/b18-9+ |
InChI Key |
XKEOGEXDEKIDNA-GIJQJNRQSA-N |
Isomeric SMILES |
CC(C)CC(C/C=C/1\CC(OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C |
Canonical SMILES |
CC(C)CC(CC=C1CC(OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)



![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)




![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)



